molecular formula C26H27NO6 B3668483 2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B3668483
M. Wt: 449.5 g/mol
InChI Key: BSESNTIIQUHADI-UHFFFAOYSA-N
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Description

2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoyl group, methoxy groups, and an acetamide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps:

  • Formation of the Benzoyl Intermediate: : The initial step involves the benzoylation of 2-methoxyphenol to form 5-benzoyl-2-methoxyphenol. This reaction is usually carried out using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

  • Etherification: : The next step is the etherification of 5-benzoyl-2-methoxyphenol with 2-bromoethyl acetate to form 2-(5-benzoyl-2-methoxyphenoxy)ethyl acetate. This reaction typically requires a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

  • Amidation: : The final step involves the amidation of 2-(5-benzoyl-2-methoxyphenoxy)ethyl acetate with 3,4-dimethoxyphenethylamine to yield the target compound. This reaction can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols or quinones under strong oxidative conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted acetamides or phenoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable building block.

Biology and Medicine

This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential pharmacological properties such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the materials science field, this compound could be explored for its potential use in the development of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action for 2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of methoxy and benzoyl groups could facilitate interactions with hydrophobic pockets in proteins, while the acetamide linkage might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-(5-benzoyl-2-methoxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide.

    N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide: Lacks the benzoyl and phenoxy groups, making it less complex.

    5-benzoyl-2-methoxyphenol: A simpler structure with only the benzoyl and methoxy groups.

Uniqueness

2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both benzoyl and methoxy groups, along with the acetamide linkage, allows for a wide range of chemical transformations and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(5-benzoyl-2-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6/c1-30-21-11-9-18(15-23(21)32-3)13-14-27-25(28)17-33-24-16-20(10-12-22(24)31-2)26(29)19-7-5-4-6-8-19/h4-12,15-16H,13-14,17H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSESNTIIQUHADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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